![molecular formula C24H50NO6P B1250746 1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine](/img/structure/B1250746.png)
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine is a lysophosphatidylcholine P-16:0 in which the alk-1-enyl group is hexadec-1-en-1-yl.
PC(p-16:0/0:0), also known as LPC p-16:0/0:0 or lysoplasmalogens, belongs to the class of organic compounds known as 1-(1z-alkenyl)-glycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one 1Z-alkenyl chain attached at the O1 position of a glycerol moiety through an ether linkage. Thus, PC(p-16:0/0:0) is considered to be a glycerophosphocholine lipid molecule. PC(p-16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(p-16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PC(p-16:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Scientific Research Applications
Synthesis and Chemical Studies
- The compound has been synthesized for studying its properties and analogs. For instance, 1-(1-Hexadecenyl)- and 1-(1-octadecenyl)-2-acetyl-sn-glycero-3-phosphocholines were synthesized through hydrolysis and acetylation processes (Kiu, Serebrennikova, & Evstigneeva, 1987).
Biological Activities and Effects
- This compound has been studied for its potent hypotensive activity in animal models. For example, it showed significant hypotensive effects when administered intravenously in spontaneously hypertensive rats (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
- Research has also explored its acetylcholine-like effects on exocrine secretory glands, indicating its potential influence on enzymatic and cellular processes (Söling, Eibl, & Fest, 1984).
Physical Properties and Interactions
- The compound's critical micellar concentration has been studied to understand its physical properties better, especially in relation to its biological activities. This includes studies on its interactions in micellar forms and how this relates to its functionality in biological systems (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Potential Applications in Structural Biology
- Its interactions and stability in bicelle systems have been assessed for applications in structural biology. Such studies are important for understanding how the compound can be utilized in spectroscopic studies of membrane-bound peptides and proteins (Wu, Su, Guan, Sublette, & Stark, 2010).
properties
Product Name |
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine |
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Molecular Formula |
C24H50NO6P |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H50NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h18,20,24,26H,5-17,19,21-23H2,1-4H3/b20-18-/t24-/m1/s1 |
InChI Key |
HTZINLFNXLXRBC-CQLBIITFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
physical_description |
Solid |
synonyms |
lysoplasmalogens lysoplasmenylcholine lysoplasmenylethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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